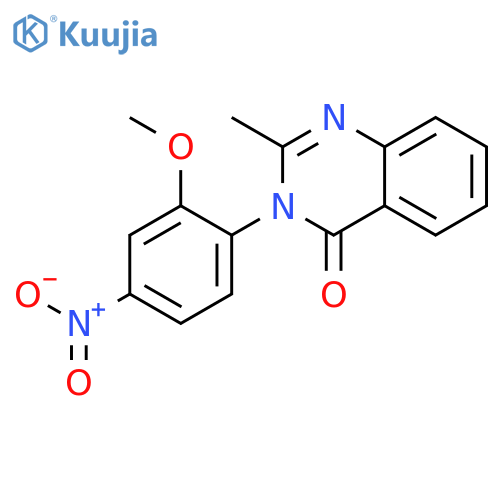Cas no 340-52-3 (nitromethaqualone)

nitromethaqualone structure
商品名:nitromethaqualone
nitromethaqualone 化学的及び物理的性質
名前と識別子
-
- nitromethaqualone
- 3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one
- 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone #
- 4(3H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
- 7G855468ZM
- 2-methyl-3-(o-methoxy-p-nitrophenyl)-4-quinazolone
- UNII-7G855468ZM
- 4(1H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
- Parnox
- 4(3H)-Quinazolinone, 2-methyl-3-(4-nitro-o-anisyl)-
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)quinazolin-4-one
- Nitrometaqualone
- 5-24-03-00145 (Beilstein Handbook Reference)
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4 [German]
- BRN 0897371
- Q7041485
- 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone
- DTXSID80187601
- RZHHDMJWDYJXAW-UHFFFAOYSA-N
- SCHEMBL16334540
- 340-52-3
- CHI 26
- 2-METHYL-3-(2-METHOXY-4-NITROPHENYL)-4(3H)-QUINAZOLINONE
-
- インチ: InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3
- InChIKey: RZHHDMJWDYJXAW-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 311.09069
- どういたいしつりょう: 311.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 87.7Ų
じっけんとくせい
- PSA: 85.04
nitromethaqualone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG05281-1mg |
nitromethaqualone |
340-52-3 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
| 1PlusChem | 1P00CZNL-5mg |
nitromethaqualone |
340-52-3 | ≥98% | 5mg |
$445.00 | 2024-05-05 | |
| 1PlusChem | 1P00CZNL-1mg |
nitromethaqualone |
340-52-3 | ≥98% | 1mg |
$126.00 | 2024-05-05 | |
| A2B Chem LLC | AG05281-5mg |
nitromethaqualone |
340-52-3 | ≥98% | 5mg |
$321.00 | 2024-04-20 |
nitromethaqualone 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
340-52-3 (nitromethaqualone) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
